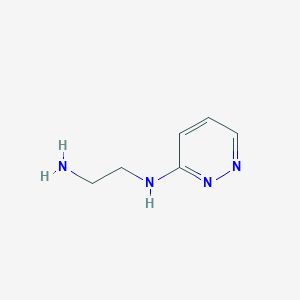

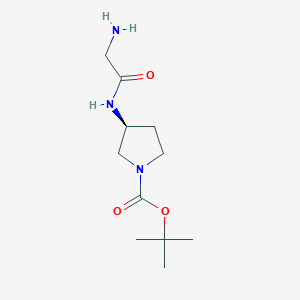

![molecular formula C7H10N2 B3249387 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1934858-95-3](/img/structure/B3249387.png)

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Descripción general

Descripción

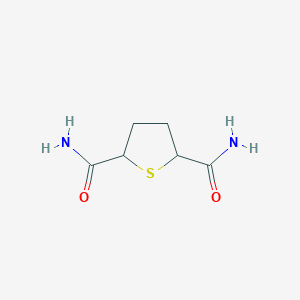

“3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile” is a chemical compound with a molecular weight of 108.14 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of compounds related to “this compound” has been a subject of research. For instance, the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) has been achieved through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . Another strategy involves the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane .Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentane core with an aminomethyl group and a carbonitrile group attached . The InChI code for this compound is 1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been used to perform an addition reaction onto propellane to afford BCP radicals . Another reaction involves the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 108.14 .Aplicaciones Científicas De Investigación

Pharmacological Applications

Research on derivatives of AMBP indicates significant pharmacological potential. Bicyclol, a derivative inspired by traditional Chinese medicine, showcases wide-ranging pharmacological properties such as antiviral, anti-inflammatory, immuno-regulatory, antioxidative, antisteatotic, anti-fibrotic, antitumor effects, and modulation of heat shock proteins (Zhao et al., 2020). Boswellic acids, with a structure featuring pentacyclic triterpenoids similar to the bicyclo[1.1.1]pentane core in AMBP, exhibit notable anticancer and anti-inflammatory properties. These compounds have been synthesized and modified, highlighting their potential as lead compounds for treating cancer and inflammation (Hussain et al., 2017).

Material Science and Organic Synthesis

In material science, the structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals underscore the significance of bicyclic and tricyclic frameworks. These frameworks, including the bicyclo[1.1.1]pentane structure, are pivotal in developing novel pharmaceuticals and materials due to their unique properties (Vitaku et al., 2014). Furthermore, the synthesis and transformations of functionalized β-amino acid derivatives through metathesis reactions highlight the versatility of bicyclic compounds in creating densely functionalized molecules for various applications (Kiss et al., 2018).

Anticorrosive Applications

Quinoline derivatives, including bicyclic structures similar to AMBP, are recognized for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, demonstrating their potential in corrosion inhibition (Verma et al., 2020). This application is particularly relevant in protecting industrial equipment and infrastructure from corrosion-related damage.

Safety and Hazards

The safety information for “3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile” indicates that it is dangerous. The hazard statements include H301, H311, and H331 . Precautionary measures include P233, P261, P264, P270, P271, P280, P301, P303, P304, P310, P330, P340, P352, P361, P363, P403, and P405 .

Direcciones Futuras

The future directions in the research of “3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile” and related compounds involve the development of more efficient synthesis methods and the exploration of their potential applications. For instance, a programmable late-stage functionalization strategy has been reported to enable late-stage sequential derivatization of BCP bis-boronates . This opens up opportunities to explore the structure-activity relationships of drug candidates possessing multisubstituted BCP motifs .

Propiedades

IUPAC Name |

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-4-6-1-7(2-6,3-6)5-9/h1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQGSLOHYSTSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

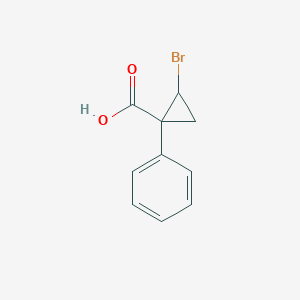

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3249313.png)

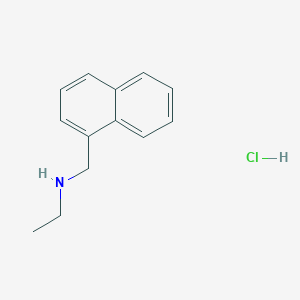

![3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B3249326.png)

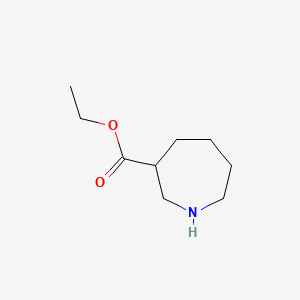

![rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3249334.png)

![1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B3249357.png)